An In-depth Technical Guide to tert-Butyl 5-bromo-2-methoxypyridin-3-ylcarbamate (CAS No. 1823495-02-8)
An In-depth Technical Guide to tert-Butyl 5-bromo-2-methoxypyridin-3-ylcarbamate (CAS No. 1823495-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
tert-Butyl 5-bromo-2-methoxypyridin-3-ylcarbamate is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique arrangement of a bromine atom, a methoxy group, and a Boc-protected amine on a pyridine scaffold offers medicinal chemists a versatile platform for structural elaboration and the introduction of diverse pharmacophoric features. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The presence of the bromine atom provides a convenient handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The methoxy group modulates the electronic properties of the pyridine ring, and the tert-butyloxycarbonyl (Boc) protecting group allows for the selective and controlled manipulation of the amino functionality, a key feature in the synthesis of many bioactive compounds.[3]
This technical guide provides a comprehensive overview of tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate, including its physicochemical properties, a detailed synthetic protocol, its applications in drug discovery with a focus on its role as a precursor to kinase inhibitors, and its spectroscopic characterization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1823495-02-8 | [4] |
| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [4] |
| Molecular Weight | 303.15 g/mol | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 397.3 ± 42.0 °C at 760 mmHg | [5] |
| Storage Temperature | 4°C | [5] |
Synthesis of tert-Butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
The synthesis of the title compound is typically achieved through a two-step process starting from a suitable pyridine precursor. The general strategy involves the introduction of the amino group and subsequent protection with the Boc group.
Diagram of the Synthetic Workflow
Caption: General workflow for the Boc protection of 3-amino-5-bromo-2-methoxypyridine.
Experimental Protocol: Synthesis from 3-Amino-5-bromo-2-methoxypyridine
This protocol outlines the synthesis of the target compound via the Boc protection of the corresponding amine precursor.
Materials:
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3-Amino-5-bromo-2-methoxypyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Ethyl acetate and hexanes (or petroleum ether) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromo-2-methoxypyridine (1.0 eq.) in anhydrous THF or DCM.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate as a solid.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The structural motifs present in tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate make it a highly valuable intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6][7] The pyridine core can mimic the purine ring of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site. The bromo substituent serves as a versatile anchor point for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of different chemical spaces to enhance potency and selectivity.[6]
Diagram of the Role in Kinase Inhibitor Synthesis
Caption: Synthetic utility in kinase inhibitor development.
While specific examples detailing the direct use of tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate are often found within proprietary drug discovery programs, its structural analogs are widely cited in the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKs).[7] For instance, the 5-bromo-2-aminopyridine scaffold is a common feature in many kinase inhibitors where the bromine atom is displaced via a Suzuki coupling to introduce an aryl or heteroaryl group that occupies a hydrophobic pocket in the kinase active site. The amino group, after deprotection of the Boc group, can be further functionalized to enhance binding affinity and selectivity.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
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~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
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~3.9 ppm (singlet, 3H): The three protons of the methoxy group.
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~7.5-8.5 ppm (two doublets or singlets, 2H): The two aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic environment.
-
~7.0-8.0 ppm (broad singlet, 1H): The N-H proton of the carbamate.
Expected ¹³C NMR Spectral Data:
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~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
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~53 ppm: The carbon of the methoxy group.
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~80 ppm: The quaternary carbon of the tert-butyl group.
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~110-150 ppm: The five carbons of the pyridine ring, with their specific chemical shifts influenced by the substituents.
-
~153 ppm: The carbonyl carbon of the carbamate.
Safety and Handling
As with all chemical reagents, tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 5-bromo-2-methoxypyridin-3-ylcarbamate is a highly functionalized and valuable building block for medicinal chemists and drug development professionals. Its strategic combination of a reactive bromine handle, a modulating methoxy group, and a protected amine on a privileged pyridine scaffold provides a versatile platform for the synthesis of complex and biologically active molecules, particularly in the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse chemical transformations ensure its continued importance in the pursuit of new therapeutic agents.
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The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Specifications of tert-butyl (5-bromo-2-methoxypyridin-3-yl)carbamate. Capot Chemical Co., Ltd. [Link]
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tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881. PubChem. [Link]
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A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]
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Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Publications. [Link]
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